molecular formula C2H4Cl2O2S B1281495 1-Chloroethane-1-sulfonyl chloride CAS No. 3518-66-9

1-Chloroethane-1-sulfonyl chloride

Cat. No. B1281495
CAS RN: 3518-66-9
M. Wt: 163.02 g/mol
InChI Key: XUWDWJZNNYTMJV-UHFFFAOYSA-N
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Description

1-Chloroethane-1-sulfonyl chloride is a chemical compound . It is a severe skin and eye irritant, and can also cause irritation to the nose, throat, and lungs when inhaled .


Synthesis Analysis

Sulfonyl chloride synthesis can be achieved by chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .


Molecular Structure Analysis

The linear formula of 1-Chloroethane-1-sulfonyl chloride is ClCH2CH2SO2Cl . Its empirical formula is C2H4Cl2O2S . The molecular weight is 163.02 .


Chemical Reactions Analysis

1-Chloroethane-1-sulfonyl chloride can undergo various reactions. For instance, it was used in one-pot sulfonylation/intramolecular thia-Michael protocol for the synthesis of 1,5,2-dithiazepine 1,1-dioxides . It was also used in the synthesis of vinylsulfonamides with a furan, carbocyclic, semicyclic or acyclic 1,3-diene moiety .


Physical And Chemical Properties Analysis

Chlorination modifies the physical properties of hydrocarbons in several ways. These compounds are typically denser than water due to the higher atomic weight of chlorine versus hydrogen . They have higher boiling and melting points compared to related hydrocarbons . Flammability reduces with increased chlorine substitution in hydrocarbons .

Safety And Hazards

1-Chloroethane-1-sulfonyl chloride is classified as Acute Tox. 1 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and STOT SE 3 . It may be harmful to the environment if released in large quantities .

Relevant Papers Relevant papers include those discussing the synthesis of 1,5,2-dithiazepine 1,1-dioxides and vinylsulfonamides . These papers provide valuable insights into the potential applications and methodologies involving 1-Chloroethane-1-sulfonyl chloride.

properties

IUPAC Name

1-chloroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O2S/c1-2(3)7(4,5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWDWJZNNYTMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500355
Record name 1-Chloroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroethane-1-sulfonyl chloride

CAS RN

3518-66-9
Record name 1-Chloroethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3518-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethane-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH White - Biochemistry, 2017 - ACS Publications
… 1-MES was prepared from 1-chloroethane-1-sulfonyl chloride following previously described methods. (12) The compound was converted to the B derivative and purified by preparative …
Number of citations: 2 pubs.acs.org

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